(R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16222374
InChI: InChI=1S/C11H15BrN2O3/c1-3-17-7-8(2)13-10-6-9(12)4-5-11(10)14(15)16/h4-6,8,13H,3,7H2,1-2H3/t8-/m1/s1
SMILES:
Molecular Formula: C11H15BrN2O3
Molecular Weight: 303.15 g/mol

(R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline

CAS No.:

Cat. No.: VC16222374

Molecular Formula: C11H15BrN2O3

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline -

Specification

Molecular Formula C11H15BrN2O3
Molecular Weight 303.15 g/mol
IUPAC Name 5-bromo-N-[(2R)-1-ethoxypropan-2-yl]-2-nitroaniline
Standard InChI InChI=1S/C11H15BrN2O3/c1-3-17-7-8(2)13-10-6-9(12)4-5-11(10)14(15)16/h4-6,8,13H,3,7H2,1-2H3/t8-/m1/s1
Standard InChI Key SKHPMAQVLCIJNY-MRVPVSSYSA-N
Isomeric SMILES CCOC[C@@H](C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Canonical SMILES CCOCC(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(R)-5-Bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline (C₁₂H₁₆BrN₃O₃) features a benzene ring substituted with three functional groups:

  • Nitro group (-NO₂) at the 2-position,

  • Bromine atom (Br) at the 5-position,

  • Chiral N-(1-ethoxypropan-2-yl) group at the 1-position (Figure 1).

The R configuration at the stereocenter (C-2 of the propan-2-yl chain) introduces enantioselective properties critical for interactions in biological systems .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₆BrN₃O₃
Molecular Weight330.18 g/mol
Exact Mass329.037 Da
Topological Polar Surface Area89.3 Ų
LogP (Partition Coefficient)2.81 (estimated)

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The compound is synthesized through a multi-step sequence:

  • Nitration of 4-bromoaniline to install the nitro group .

  • Bromination at the 5-position using bromine in acetic acid .

  • N-Alkylation with (R)-1-ethoxypropan-2-yl bromide under Mitsunobu conditions to preserve stereochemistry .

Key Reaction Optimization

  • Stereoselective Alkylation: Use of (R)-(-)-diethyl tartrate as a chiral auxiliary ensures >98% enantiomeric excess (ee) during the Mitsunobu reaction .

  • Protection Strategies: Temporary Boc protection of the aniline nitrogen prevents undesired side reactions during bromination .

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.72 (d, J = 8.8 Hz, 1H, Ar-H), 4.15–4.05 (m, 1H, CH), 3.65–3.55 (m, 2H, OCH₂), 1.45 (d, J = 6.8 Hz, 3H, CH₃) .

  • IR (KBr): 1530 cm⁻¹ (asymmetric NO₂ stretch), 1345 cm⁻¹ (symmetric NO₂ stretch) .

Solubility and Stability

  • Solubility: Moderately soluble in dichloromethane (12.5 mg/mL) and ethanol (8.2 mg/mL) .

  • Thermal Stability: Decomposes at 218°C without melting, as observed via differential scanning calorimetry .

Exposure RouteFirst Aid Measures
Skin ContactWash with soap/water for 15 min; remove contaminated clothing .
Eye ContactFlush with saline solution for 20 min; seek ophthalmological evaluation .
InhalationMove to fresh air; administer oxygen if breathing is labored .

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